REACTION_CXSMILES
|
C1([SeH])C=CC=CC=1.[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([Se:25][C:26]2[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=2[C:28]([OH:30])=O)=[CH:21][CH:20]=1>>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]2[Se:25][C:26]3[C:27](=[CH:31][CH:32]=[CH:33][CH:34]=3)[C:28](=[O:30])[C:23]=2[CH:24]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([SeH:25])=[CH:21][CH:20]=1.[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
|
Name
|
2-(p-chlorophenylseleno)-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Se]C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SeH]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3[Se]C2C=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)[SeH]
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |